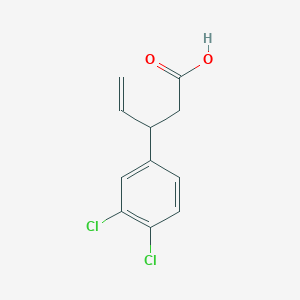

3-(3,4-Di-chlorophenyl)-4-pentenoic acid

Cat. No. B8386503

M. Wt: 245.10 g/mol

InChI Key: MBRPOVAWZSGEPY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05840725

Procedure details

Treat a solution of the product of step 3 (15 g, 61 mmol, dried by azeotropic distillation with toluene, 1×50 mL) in dry THF (250 mL) at -78° C. with chlorotriethylsilane (20.2 mL, 120 mmol, 2.0 eq) rapidly followed by the addition of potassium bis(trimethylsilyl)amide (183 mL, 91.5 mmol, 1.5 eq of 0.5M in toluene) via addition funnel over 50 min. Allow the mixture to warm to 23° C. and heat to reflux for 3 h. Gradually cool the solution overnight, then quench with saturated NH4Cl (150 mL). Stir the resultant mixture vigorously for 3h, treat with 1M HCl (150 mL) and then extract with Et2O (500 mL). Extract the aqueous layer with Et2O (400 mL), wash the combined organic layers with 5% NaOH (300 mL) and extract with 5% NaOH (8×150 mL). Cool the combined aqueous layers to 5° C. and, maintaining the temperature at 5°-10° C., acidify with conc. HCl (ca 175 mL) to pH 1. Extract the aqueous layer with CH2Cl2 (2×800 mL), dry (Na2SO4) and concentrate to give 13.4 g (54.5 mmol, 89%) of 3-(3,4-dichlorophenyl)-4-pentenoic acid as a faint yellow oil.

Name

product

Quantity

50 mL

Type

reactant

Reaction Step One

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

C([O:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)(=O)C.Cl[Si]([CH2:22][CH3:23])(CC)CC.C[Si]([N-][Si](C)(C)C)(C)C.[K+].C1C[O:37]CC1>>[Cl:15][C:10]1[CH:9]=[C:8]([CH:7]([CH:22]=[CH2:23])[CH2:6][C:5]([OH:4])=[O:37])[CH:13]=[CH:12][C:11]=1[Cl:14] |f:2.3|

|

Inputs

Step One

|

Name

|

product

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=CC1=CC(=C(C=C1)Cl)Cl

|

|

Name

|

|

|

Quantity

|

20.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](CC)(CC)CC

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

183 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)[N-][Si](C)(C)C.[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

23 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the resultant mixture vigorously for 3h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Gradually cool the solution overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quench with saturated NH4Cl (150 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treat with 1M HCl (150 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract with Et2O (500 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the aqueous layer with Et2O (400 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the combined organic layers with 5% NaOH (300 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract with 5% NaOH (8×150 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the combined aqueous layers to 5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at 5°-10° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the aqueous layer with CH2Cl2 (2×800 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)C(CC(=O)O)C=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 54.5 mmol | |

| AMOUNT: MASS | 13.4 g | |

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |